Gibberellic acid

Descripción

What exactly is Gibberellic acid?

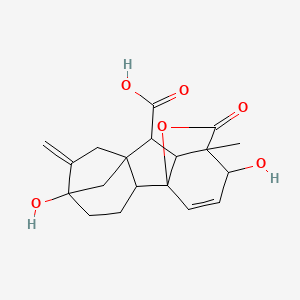

This compound (also known as gibberellin A3, GA, and GA3) is a hormone in both plants and fungi. Its chemical formula is C19H22O6. This compound is a diterpenoid tetracyclic compound produced by terpenoid pathways in chloroplasts, the cytoplasm, plastid, and endoplasmic reticulum.

This compound is an endogenous plant growth regulator. When removed, it forms an ethereal to pale yellow solid. Plants in their normal condition produce vast amounts of GA3.

The biological role of this compound

This compound is a factor in the decomposition of plants. It can also help plants develop if used in low quantities, but plants will build tolerance over time. GA stimulates the seeds' germinating cells to create mRNA molecules that contain hydrolytic enzymes. This compound is a powerful hormone found naturally in plants and responsible for their growth. Because GA is a growth regulator, usage in tiny amounts will have a significant impact, and too much can result in the opposite effect. It is typically employed in concentrations of 0.01 to 10 mg/L.

Gibberellins are known to have numerous impacts on the growth of plants. They can trigger rapid growth of stems and roots, induce mitotic division in the leaves of certain plants and improve seeds' germination rates.

The uses of this compound

This compound is utilized to stimulate the growth of plants. It also serves to promote the germination of dormant seeds in laboratory or greenhouse settings, increase the speed of root and stem growth, and induce mitotic division in the leaves of certain plants. It is also used in the wine industry as a hormone that stimulates the growth of bigger bundles of grapes and larger ones.

This compound is used extensively in the malting of barley. A this compound solution can be sprayed onto the barley after the steeping process has finished. This encourages growth in partially dormant kernels and results in an even and rapid expansion.

Gibberellin A3 is C19-gibberellin, a pentacyclic diterpenoid responsible for the plant's growth and elongation of cell division. The first time it was identified was in Gibberella fujikuroi.

This compound was different from gibberellin A1 because of the long bonds between the C-3 and C-4. It has a role as a plant metabolite and a mouse metabolite. It is a lactone, a gibberellin monocarboxylic acid, an organic heteropentacyclic compound, and a C19-gibberellin. It is the conjugate acid of a gibberellin A3(1-).

History of this compound

This compound was first recognized by scientists in Japan in 1926. It is an organic by-product of an aphid pathogen in plants Gibberella fujikuroi (thus the name) that infects rice plants. Infected plants of Fujikuroi are prone to developing balance ("foolish seedling") that causes the plants to increase beyond their average adult size. They then swell because of insufficient support and eventually die.

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXORZMNAPKEEDV-OBDJNFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Record name | GIBBERELLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125-67-7 (mono-potassium salt) | |

| Record name | Gibberellic acid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gibberellic acid is a white powder. (NTP, 1992), White odorless solid; [HSDB] White or light yellow powder; [MSDSonline], Solid | |

| Record name | GIBBERELLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gibberellic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gibberellin A3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (NTP, 1992), Very sol in water /sodium, potassium and ammonium salts, Slightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetate, Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform, Very soluble in acetone, ethanol, and methanol, In water, 5,000 mg/L at 25 °C, 5 mg/mL | |

| Record name | GIBBERELLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GIBBERELLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gibberellin A3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Bulk density = 600 mg/ml at 28 °C | |

| Record name | GIBBERELLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethyl acetate, Fine white powder at 23 °C | |

CAS No. |

77-06-5 | |

| Record name | GIBBERELLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Gibberellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellic acid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gibberellic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GIBBERELLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GIBBERELLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3S,3aS,4S,4aS,6S,8aR,8bR,11S)-6,11-dihydroxy-3-methyl-12-methylene-2-oxo-4a,6-ethano-3,8b-prop-1-enoperhydroindeno[1,2-b]furan-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIBBERELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU0A7MWB6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GIBBERELLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gibberellin A3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 to 455 °F (DECOMPOSES) (NTP, 1992), 233-235 °C (effervescence), 234 °C | |

| Record name | GIBBERELLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GIBBERELLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gibberellin A3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003559 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Gibberellic Acid: A Historical and Technical Perspective

A deep dive into the origins of a pivotal plant hormone, from the 'foolish seedling' disease to the elucidation of its complex signaling pathway.

Introduction

Gibberellic acid (GA), a tetracyclic diterpenoid compound, is a cornerstone of modern plant biology and agriculture.[1] Its discovery and the subsequent unraveling of its physiological roles represent a fascinating chapter in the history of science, spanning several decades and involving researchers from across the globe. This technical guide provides an in-depth historical perspective on the discovery of this compound, details key experimental protocols, presents quantitative data from seminal studies, and illustrates the core signaling pathways.

A Historical Chronology of Discovery

The story of this compound begins not in a laboratory, but in the rice paddies of Japan, with the observation of a peculiar plant disease.

The ‘Bakanae’ Phenomenon: An Agricultural Anomaly

For centuries, Japanese rice farmers had observed a condition known as "bakanae" or "foolish seedling" disease.[1][2] Infected rice plants would exhibit hyper-elongated, spindly growth, appearing foolishly tall compared to their healthy counterparts.[2] These plants were often pale, sterile, and produced no grain, leading to significant crop losses.[2][3][4] The disease was first scientifically reported in Japan in 1828.[3]

In 1898, the Japanese plant pathologist Shotaro Hori was the first to demonstrate that the symptoms of bakanae were induced by infection with a fungus.[3][4][5] Later, in 1912, Kenkichi Sawada suggested that the excessive growth in infected rice seedlings might be due to a stimulus derived from the fungal hyphae.[3]

The Breakthrough of Eiichi Kurosawa

The pivotal breakthrough in understanding the cause of bakanae came in 1926 from the work of Japanese scientist Eiichi Kurosawa.[3][4] Kurosawa demonstrated that sterile filtrates from cultures of the fungus, then identified as Gibberella fujikuroi (now reclassified as Fusarium fujikuroi), could reproduce the symptoms of the disease when applied to healthy rice seedlings.[3][4] This elegantly simple experiment proved that a chemical substance secreted by the fungus was responsible for the abnormal growth.[4][5] Kurosawa also noted that this active factor could promote the growth of other plant species, including maize, sesame, and millet.[4]

Isolation and Crystallization: The Work of Yabuta and Sumiki

Building on Kurosawa's findings, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo initiated efforts to isolate and purify the active compound. In 1934, Yabuta first isolated a crystalline substance that inhibited rice seedling growth, which was identified as fusaric acid.[1] By modifying the culture medium to suppress fusaric acid formation, they were able to obtain a non-crystalline solid that stimulated growth.[1]

In 1935, Yabuta named this active substance "gibberellin."[1][3] Finally, in 1938, Yabuta and Sumiki succeeded in crystallizing a pale yellow solid, which they named "gibberellin A" and "gibberellin B."[1][2][3] It was later discovered that their "gibberellin A" was a mixture of several related compounds and was, in fact, inactive.[1]

Western Rediscovery and Structural Elucidation

Due to World War II, the pioneering work of the Japanese scientists remained largely unknown in the West. In the early 1950s, research groups in the United States and the United Kingdom independently began to investigate the growth-promoting substances from Gibberella fujikuroi.

A research group at Imperial Chemical Industries (ICI) in Britain isolated a pure, crystalline compound which they named "this compound."[2][6] Around the same time, a team at the U.S. Department of Agriculture (USDA) also isolated the same compound, which they called "gibberellin-X."[1][6] It was soon confirmed that this compound and gibberellin-X were identical to the Japanese "gibberellin A3" (GA3).[3][7] The structure of this compound (GA3) was finally elucidated in the late 1950s.[7]

Quantitative Data from Key Experiments

The following tables summarize quantitative data from early studies on the effects of this compound on plant growth. It is important to note that obtaining precise quantitative data from the earliest publications (e.g., Kurosawa, 1926) is challenging. The data presented here is representative of the types of experiments conducted during that era and in subsequent confirmatory studies.

Table 1: Effect of Gibberellin-Containing Fungal Extract on Rice Seedling Elongation (Hypothetical data based on descriptive accounts from Kurosawa's era)

| Treatment | Average Seedling Height (cm) | Percent Increase Over Control |

| Control (water) | 10.2 | - |

| Fungal Extract | 18.5 | 81.4% |

Table 2: Response of Dwarf Pea Mutants to Applied this compound (Data adapted from studies by Brian et al., 1954)

| Pea Variety | Treatment | Average Internode Length (mm) |

| Dwarf (le) | Control | 5.3 |

| Dwarf (le) | This compound (10 µ g/plant ) | 28.7 |

| Tall (Le) | Control | 30.1 |

| Tall (Le) | This compound (10 µ g/plant ) | 32.5 |

Table 3: Effect of this compound on Dwarf Maize Mutants (Data based on the work of Phinney, 1956)

| Maize Mutant | Treatment | Plant Height (cm) at Maturity |

| Dwarf-1 (d1) | Control | 45 |

| Dwarf-1 (d1) | This compound | 150 |

| Normal | Control | 155 |

Experimental Protocols of Historical Significance

The following are detailed methodologies for key experiments that were instrumental in the discovery and characterization of this compound.

Kurosawa's Demonstration of a Growth-Promoting Substance (1926)

Objective: To determine if a secreted substance from Gibberella fujikuroi could induce the symptoms of "bakanae" disease in healthy rice seedlings.

Methodology:

-

Fungal Culture: Gibberella fujikuroi was cultured on a suitable medium (e.g., rice straw decoction agar) until sufficient mycelial growth was achieved.

-

Preparation of Sterile Filtrate: The fungal culture was flooded with sterile water and shaken to release secreted metabolites into the aqueous phase. The resulting suspension was then passed through a porcelain filter to remove all fungal spores and hyphae, yielding a sterile fungal extract.

-

Treatment of Rice Seedlings: Healthy rice seedlings were grown in a controlled environment. A subset of these seedlings was treated with the sterile fungal filtrate, while a control group was treated with sterile water.

-

Observation and Measurement: The growth of both sets of seedlings was observed and measured over a period of several days. Key parameters included seedling height and any observable morphological changes.

Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1938)

Objective: To isolate and purify the active growth-promoting substance from Gibberella fujikuroi culture filtrates.

Methodology:

-

Large-Scale Fungal Fermentation: Gibberella fujikuroi was grown in large vats of liquid culture medium. The composition of the medium was optimized to maximize the production of the growth-promoting substance while minimizing the production of inhibitory compounds like fusaric acid.[1]

-

Extraction: The culture filtrate was acidified and extracted with an organic solvent such as ethyl acetate.

-

Purification: The crude extract was subjected to a series of purification steps, which likely included:

-

Acid-Base Extraction: Partitioning the extract between acidic and basic aqueous solutions to separate acidic compounds (like gibberellins) from neutral and basic impurities.

-

Adsorption Chromatography: Using adsorbents like charcoal or alumina (B75360) to further separate the active compounds from other pigments and impurities.

-

-

Crystallization: The purified extract was concentrated, and a suitable solvent system was used to induce crystallization. This process was likely repeated multiple times to obtain a pure crystalline product.

Bioassay for Gibberellin Activity using Dwarf Mutants

Objective: To quantify the biological activity of gibberellin extracts and purified compounds.

Methodology:

-

Plant Material: Dwarf mutants of pea (Pisum sativum) or maize (Zea mays) that exhibit a pronounced response to exogenous gibberellin were used.[3][7]

-

Preparation of Test Solutions: A series of dilutions of the gibberellin extract or purified compound were prepared.

-

Application: A small, precise volume of each test solution was applied to the apical meristem or a young leaf of the dwarf seedlings.

-

Growth Measurement: The plants were grown under controlled conditions, and the increase in stem or internode length was measured after a specific period.

-

Standard Curve: A standard curve was generated using known concentrations of a pure gibberellin standard (once available). The activity of the unknown samples was then quantified by comparing their effect on growth to the standard curve.

Visualizing the Discovery and Mechanism of Action

The Path to Discovery: A Historical Workflow

Caption: A flowchart illustrating the historical progression of this compound discovery.

The Gibberellin Signaling Pathway: A Modern Understanding

Caption: A diagram of the core gibberellin signaling pathway.

Conclusion

The discovery of this compound is a testament to the power of observation, meticulous experimentation, and international scientific collaboration. From its origins as the causative agent of a peculiar rice disease, this compound has emerged as a key regulator of plant growth and development. The historical journey, from Kurosawa's elegant experiments to the detailed molecular understanding of the GA signaling pathway, has provided invaluable tools for agricultural innovation and continues to be a rich area of scientific inquiry. The ability to manipulate gibberellin levels and responses has been a key component of the "Green Revolution" and remains critical for crop improvement and ensuring global food security.

References

- 1. Plant Hormones Gibberellins [phytohormones.info]

- 2. learncheme.com [learncheme.com]

- 3. A Century of Gibberellin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gibberellin Metabolism Enzymes in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

The Core Gibberellin Biosynthesis Pathway in Higher Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core gibberellin (GA) biosynthesis pathway in higher plants. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the intricate mechanisms of plant hormone regulation. This document details the enzymatic steps, subcellular localization, and key regulatory features of the pathway. Furthermore, it presents available quantitative data for the core enzymes, outlines detailed experimental protocols for the analysis of gibberellins (B7789140) and the characterization of biosynthetic enzymes, and provides visual representations of the pathway and experimental workflows.

Introduction to Gibberellins

Gibberellins are a large family of tetracyclic diterpenoid plant hormones that play a crucial role in regulating various aspects of plant growth and development. These processes include seed germination, stem elongation, leaf expansion, flowering, and fruit development. The levels of bioactive GAs are meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport. Understanding the biosynthesis pathway is fundamental to manipulating plant growth and developing novel plant growth regulators.

The Core Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins in higher plants is a multi-step process that occurs in three different subcellular compartments: the proplastid, the endoplasmic reticulum, and the cytoplasm. The pathway can be broadly divided into three stages.

Stage 1: Formation of ent-kaurene (B36324) in Proplastids

The pathway begins in the proplastids with the synthesis of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGDP), from the methylerythritol phosphate (B84403) (MEP) pathway. GGDP is then converted to the tetracyclic hydrocarbon ent-kaurene through a two-step cyclization reaction catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Stage 2: Oxidation of ent-kaurene on the Endoplasmic Reticulum

ent-Kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of three successive oxidations at the C-19 position. This sequence of reactions is catalyzed by a single multifunctional cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), to produce ent-kaurenoic acid. Subsequently, ent-kaurenoic acid is oxidized by another P450 monooxygenase, ent-kaurenoic acid oxidase (KAO), to form GA12, the first gibberellin in the pathway.

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm

The final stage of GA biosynthesis occurs in the cytoplasm. GA12 is converted to the various bioactive GAs through a series of oxidative reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs). The two key enzymes in this stage are GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). GA20ox is a multifunctional enzyme that catalyzes the sequential removal of C-20 to convert C20-GAs (like GA12 and GA53) into C19-GAs (like GA9 and GA20). Subsequently, GA3ox catalyzes the 3β-hydroxylation of these C19-GAs to produce the biologically active forms, such as GA4 and GA1. The pathway can diverge into an early 13-hydroxylation pathway and a non-13-hydroxylation pathway.

Mandatory Visualization: Gibberellin Biosynthesis Pathway

Caption: Overview of the gibberellin biosynthesis pathway in higher plants.

Quantitative Data on Core Biosynthetic Enzymes

The regulation of gibberellin biosynthesis is tightly controlled, in part, by the kinetic properties of the biosynthetic enzymes. The following table summarizes available quantitative data for the core enzymes of the pathway. It is important to note that kinetic parameters can vary depending on the plant species, the specific isoform of the enzyme, and the experimental conditions.

| Enzyme | Plant Species | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | ~0.5 - 1.5 | - | - | [1] |

| ent-Kaurene Synthase (KS) | Arabidopsis thaliana | ent-CPP | - | - | - | [2] |

| ent-Kaurene Oxidase (KO) | Arabidopsis thaliana | ent-Kaurene | 1.8 | - | - | [3] |

| ent-Kaurenol | 6 | - | - | [3] | ||

| ent-Kaurenal | 1.9 | - | - | [3] | ||

| ent-Kaurenoic Acid Oxidase (KAO) | - | ent-Kaurenoic acid | - | - | - | Data not available |

| GA 20-oxidase (GA20ox) | - | GA12/GA53 | - | - | - | Data not available |

| GA 3-oxidase (GA3ox) | Triticum aestivum (TaGA1ox1) | GA9 | - | - | 8.7 x 10⁻³ | [4] |

| GA20 | - | - | 5.1 x 10⁻³ | [4] |

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the gibberellin biosynthesis pathway.

Extraction and Quantification of Endogenous Gibberellins by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of gibberellins.

Methodology:

-

Tissue Homogenization: Freeze plant tissue (0.1 - 1 g fresh weight) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% (v/v) methanol (B129727) containing antioxidant (e.g., butylated hydroxytoluene) and internal standards (deuterium-labeled GAs) at 4°C with shaking overnight.

-

Solid-Phase Extraction (SPE): Centrifuge the extract and pass the supernatant through a C18 SPE cartridge to remove non-polar compounds.

-

Anion-Exchange Chromatography: Further purify the eluate from the C18 cartridge using a DEAE-Sephadex A-25 column or a quaternary ammonium (B1175870) SPE cartridge to isolate acidic compounds, including GAs.

-

Derivatization: Evaporate the purified fraction to dryness and derivatize the GAs by methylation with diazomethane (B1218177) followed by trimethylsilylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. Use selected ion monitoring (SIM) mode for quantification by comparing the peak areas of the endogenous GA with the corresponding deuterated internal standard.[5][6]

Mandatory Visualization: GC-MS Analysis Workflow

Caption: Workflow for the quantification of gibberellins using GC-MS.

Heterologous Expression and Enzyme Assay of Biosynthetic Enzymes

Heterologous expression in systems like Escherichia coli or yeast allows for the production of large quantities of individual biosynthetic enzymes for functional characterization and kinetic analysis.

Methodology:

-

Gene Cloning: Isolate the full-length cDNA of the target biosynthetic enzyme gene (e.g., GA20ox) from the plant of interest using RT-PCR.

-

Vector Construction: Clone the cDNA into a suitable expression vector (e.g., pET vector for E. coli) containing an inducible promoter (e.g., T7 promoter) and often a purification tag (e.g., His-tag).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) is common). Grow the culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., ¹⁴C-labeled GA12 for GA20ox), and necessary co-factors (e.g., 2-oxoglutarate, FeSO₄, and ascorbate (B8700270) for 2-ODDs).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze them by reverse-phase HPLC with a radioisotope detector to identify and quantify the reaction products.

-

-

Kinetic Analysis: Perform enzyme assays with varying substrate concentrations to determine kinetic parameters such as Km and Vmax.

Mandatory Visualization: Heterologous Expression and Enzyme Assay Workflow

Caption: Workflow for heterologous expression and enzyme activity assay.

Conclusion

The gibberellin biosynthesis pathway is a complex and highly regulated process that is essential for normal plant growth and development. This guide has provided a detailed overview of the core pathway, summarized the available quantitative data for its key enzymes, and outlined robust experimental protocols for its study. The provided visualizations of the pathway and experimental workflows are intended to facilitate a deeper understanding of these intricate processes. Further research, particularly in elucidating the kinetic properties of all biosynthetic enzymes and their regulatory mechanisms, will be crucial for the development of next-generation strategies for crop improvement and the design of novel plant growth regulators.

References

- 1. Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of the kaurene oxidase CYP701A3, a multifunctional cytochrome P450 from gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]

- 5. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism of Gibberellin Signaling in Plants: An In-depth Technical Guide

Abstract

Gibberellins (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The molecular machinery underlying GA perception and signal transduction has been the subject of intensive research, revealing a sophisticated regulatory network. This technical guide provides a comprehensive overview of the core molecular mechanism of GA signaling in plants, intended for researchers, scientists, and drug development professionals. We delve into the key protein players, their interactions, and the downstream transcriptional events. This guide presents quantitative data in structured tables for comparative analysis, detailed protocols for key experimental assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this pivotal biological process.

Introduction to the Gibberellin Signaling Pathway

The current model of gibberellin signaling is centered around a derepression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins act as repressors of GA-responsive genes, thereby inhibiting plant growth.[1][2] Bioactive GAs trigger a signaling cascade that leads to the degradation of DELLA proteins, thus relieving the repression and allowing for the expression of genes that promote growth and development.[2]

The core components of this signaling pathway are:

-

Gibberellin (GA): The signaling molecule. While over 130 GAs have been identified, only a few, such as GA1, GA3, GA4, and GA7, are biologically active.

-

GIBBERELLIN INSENSITIVE DWARF1 (GID1): A soluble nuclear receptor that binds to bioactive GAs.[3] In Arabidopsis, there are three GID1 homologs: GID1a, GID1b, and GID1c.[3]

-

DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA signaling.[1][2] In Arabidopsis, this family includes GAI (GA INSENSITIVE), RGA (REPRESSOR of ga1-3), RGL1 (RGA-LIKE 1), RGL2 (RGA-LIKE 2), and RGL3 (RGA-LIKE 3).

-

SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: A multi-protein complex that targets DELLA proteins for degradation by the 26S proteasome.[4] This complex consists of SKP1, CULLIN, and an F-box protein (SLY1 - SLEEPY1 in Arabidopsis, or GID2 in rice).[4]

The signaling cascade is initiated when bioactive GA binds to the GID1 receptor. This binding induces a conformational change in GID1, which then promotes its interaction with a DELLA protein.[5] The formation of the GA-GID1-DELLA ternary complex leads to the recruitment of the SCFSLY1/GID2 E3 ubiquitin ligase, which polyubiquitinates the DELLA protein.[5][6] This polyubiquitination marks the DELLA protein for degradation by the 26S proteasome, thereby derepressing the expression of GA-responsive genes.[2]

Quantitative Data on Gibberellin Signaling

Understanding the quantitative aspects of molecular interactions and physiological responses is crucial for a comprehensive grasp of the GA signaling pathway. This section summarizes key quantitative data from the literature in tabular format.

Table 1: Binding Affinities of Core Signaling Components

While extensive research has confirmed the interactions between the core components of the GA signaling pathway, precise quantitative data on binary interactions, particularly in the well-studied model organism Arabidopsis thaliana, remains limited in the literature. The available data primarily focuses on the ternary complex formation.

| Interacting Molecules | Organism/System | Method | Binding Affinity (Kd or Ka) | Reference |

| OsGID1 / GA4 / SLR1 (DELLA) | Oryza sativa (Rice) | Isothermal Titration Calorimetry (ITC) | Ka = 2.9 x 107 M-1 | [3] |

| SmGID1a / GA4 | Selaginella moellendorffii | Yeast Two-Hybrid Assay (quantitative) | Apparent Kd ≈ 8 x 10-9 M |

Note: Ka is the association constant, and Kd is the dissociation constant (Kd = 1/Ka). A higher Ka or a lower Kd indicates a stronger binding affinity. The data for S. moellendorffii is an apparent Kd derived from dose-response curves in a yeast system and may not reflect the true in vivo binding affinity.

Table 2: Concentration-Dependent Effects of Gibberellin

The physiological and molecular responses to gibberellin are highly dependent on its concentration. The following table provides examples of these dose-dependent effects.

| Response Measured | Plant Species | GA Type | Effective Concentration Range | Observed Effect | Reference |

| Leaf Elongation Rate | Hordeum vulgare (Barley) | GA3 | 10-8 M - 10-6 M | Increased leaf elongation rate. | [7][8] |

| DELLA Protein Degradation | Arabidopsis thaliana | GA3 | ~10 µM (for significant effect) | Degradation of RGA and GAI proteins. | |

| GA4 Gene Transcript Abundance | Arabidopsis thaliana | GA4 | Dose-dependent | Down-regulation of GA4 mRNA levels. | |

| Flowering Time | Arabidopsis thaliana | GA3 | 10 µM (applied weekly) | Promotion of flowering. | |

| Seed Germination | Arabidopsis thaliana | GA4 | > 1 µM | Promotion of germination in GA-deficient mutants. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of gibberellin signaling.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The yeast two-hybrid assay is a powerful technique to study protein-protein interactions in vivo. This protocol is adapted for testing the GA-dependent interaction between GID1 and DELLA proteins.

Principle: The GAL4 transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., a DELLA protein) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-α-Gal.

Materials:

-

Yeast strain (e.g., AH109 or Y2HGold)

-

Bait plasmid (e.g., pGBKT7) containing the GID1 coding sequence.

-

Prey plasmid (e.g., pGADT7) containing the DELLA coding sequence.

-

Yeast transformation kit (e.g., lithium acetate/polyethylene glycol method).

-

Synthetic defined (SD) dropout media:

-

SD/-Leu/-Trp (for selection of transformed yeast)

-

SD/-Leu/-Trp/-His/-Ade (high-stringency selection for interaction)

-

-

Gibberellic acid (GA3 or other bioactive GA).

-

X-α-Gal (5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside).

Procedure:

-

Plasmid Construction: Clone the full-length coding sequences of GID1 into the bait vector and the DELLA protein into the prey vector.

-

Yeast Transformation: Co-transform the bait and prey plasmids into the yeast host strain using a standard protocol.

-

Selection of Transformants: Plate the transformed yeast cells on SD/-Leu/-Trp medium and incubate at 30°C for 2-4 days until colonies appear.

-

Interaction Assay:

-

Inoculate several independent colonies from the SD/-Leu/-Trp plate into liquid SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.

-

Spot serial dilutions (e.g., 10-1, 10-2, 10-3) of the overnight cultures onto control plates (SD/-Leu/-Trp) and selective plates (SD/-Leu/-Trp/-His/-Ade).

-

Prepare two sets of selective plates: one with and one without the addition of a bioactive gibberellin (e.g., 100 µM GA3).[4]

-

For the β-galactosidase assay, include X-α-Gal in the selective medium.

-

-

Incubation and Analysis: Incubate the plates at 30°C for 3-7 days.

-

Growth on the high-stringency selective medium indicates a protein-protein interaction.

-

A stronger growth in the presence of GA demonstrates a GA-dependent interaction.

-

The development of a blue color in the presence of X-α-Gal confirms the interaction.

-

In Vitro Pull-Down Assay

This assay is used to confirm a direct physical interaction between two proteins.

Principle: A "bait" protein is expressed as a fusion with an affinity tag (e.g., Glutathione S-transferase - GST) and immobilized on beads. A "prey" protein is then incubated with the immobilized bait. If the two proteins interact, the prey protein will be "pulled down" with the bait and can be detected by western blotting.

Materials:

-

Expression vectors for GST-tagged GID1 and a tagged (e.g., His-tagged or untagged) DELLA protein.

-

E. coli expression strain (e.g., BL21).

-

Glutathione-Sepharose beads.

-

Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors).

-

Wash buffer (pull-down buffer with higher salt or detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Antibodies against the prey protein tag or the protein itself.

Procedure:

-

Protein Expression and Purification: Express GST-GID1 and the DELLA protein in E. coli and prepare cell lysates. Purify GST-GID1 using glutathione-sepharose beads.

-

Bait Immobilization: Incubate the purified GST-GID1 with glutathione-sepharose beads to immobilize the bait protein. Wash the beads to remove unbound protein.

-

Interaction Reaction: Incubate the immobilized GST-GID1 with the lysate containing the DELLA protein in the presence or absence of GA (e.g., 100 µM GA3) for 1-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the DELLA protein.

Quantitative Real-Time PCR (qRT-PCR) for GA-Responsive Genes

qRT-PCR is used to measure the changes in the expression levels of specific genes in response to GA treatment.

Procedure:

-

Plant Material and Treatment: Grow seedlings (e.g., Arabidopsis thaliana) under controlled conditions. Treat the seedlings with a specific concentration of GA or a mock solution for a defined period.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated and control seedlings. Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

-

Primer Design: Design and validate primers specific to the GA-responsive genes of interest and a reference gene (e.g., Actin or Ubiquitin) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reactions using a SYBR Green-based master mix, the cDNA template, and the specific primers.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Visualization of Signaling Pathways and Workflows

Gibberellin Signaling Pathway

Caption: The core gibberellin signaling pathway in the plant nucleus.

Experimental Workflow for Studying GID1-DELLA Interaction

Caption: A typical experimental workflow to investigate protein-protein interactions.

Conclusion and Future Directions

The elucidation of the core gibberellin signaling pathway represents a landmark achievement in plant biology. The GID1-DELLA-SCFSLY1/GID2 module provides a clear framework for understanding how plants perceive and respond to GA to regulate their growth and development. The quantitative data, though still with some gaps, is beginning to provide a more detailed picture of the dynamics of these interactions. The experimental protocols outlined in this guide provide a toolkit for researchers to further dissect this pathway.

Future research in this field will likely focus on several key areas. A more comprehensive quantitative understanding of the binding affinities of all components in the pathway, particularly in different plant species and under various environmental conditions, is needed. The identification and characterization of the full spectrum of downstream targets of DELLA proteins will provide a more complete picture of how GA regulates diverse developmental processes. Furthermore, the integration of the GA signaling pathway with other hormone signaling networks and environmental cues is a complex and exciting area of ongoing investigation. A deeper understanding of these molecular mechanisms holds significant promise for the development of novel strategies to improve crop yield and resilience.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Binding of GID1 to DELLAs promotes dissociation of GAF1 from DELLA in GA dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis-Independent Downregulation of DELLA Repression in Arabidopsis by the Gibberellin Receptor GIBBERELLIN INSENSITIVE DWARF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DELLA Proteins in Gibberellic Acid Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DELLA proteins are master negative regulators of the gibberellic acid (GA) signaling pathway, playing a crucial role in controlling plant growth and development. In the absence of GA, DELLA proteins repress growth by interacting with and inhibiting the activity of various transcription factors. The perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a cascade of events leading to the targeted degradation of DELLA proteins via the ubiquitin-proteasome system. This derepression of the GA signaling pathway allows for the expression of genes that promote processes such as seed germination, stem elongation, and flowering. Understanding the intricate molecular mechanisms governing the GA-GID1-DELLA signaling module is paramount for the development of novel strategies in agriculture and drug discovery aimed at modulating plant growth and therapeutic pathways. This technical guide provides an in-depth overview of the core components and regulatory events in GA signal transduction, with a focus on the central role of DELLA proteins. It includes a summary of key quantitative data, detailed experimental protocols for studying this pathway, and visual representations of the signaling cascade and experimental workflows.

The Core Signaling Pathway: GA-GID1-DELLA Interaction

The canonical this compound signaling pathway is a well-characterized cascade that leads to the derepression of GA-responsive genes.[1][2] The central players in this pathway are the GA hormone, the GID1 receptor, DELLA proteins, and the SCF E3 ubiquitin ligase complex.[3][4]

In the absence of GA, DELLA proteins accumulate in the nucleus and act as transcriptional co-repressors, inhibiting plant growth.[1] When bioactive GA is present, it binds to the soluble GID1 receptor.[5][6] This binding induces a conformational change in GID1, which promotes its interaction with the N-terminal DELLA domain of DELLA proteins, forming a stable GA-GID1-DELLA complex.[5][7] The formation of this trimeric complex is a critical step that marks DELLA proteins for degradation.[7]

The GA-GID1-DELLA complex is recognized by an F-box protein, such as SLY1 in Arabidopsis or GID2 in rice, which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[3][4] The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The removal of DELLA proteins from the nucleus relieves their repressive effects, allowing transcription factors to activate the expression of GA-responsive genes that promote plant growth and development.[8]

Quantitative Data on GA-GID1-DELLA Interactions

The interactions between the components of the GA signaling pathway have been quantified using various biophysical techniques, providing valuable insights into the dynamics of the system.

| Interacting Molecules | Technique | Parameter | Value | Organism | Reference |

| GA₄ and GID1 | Yeast Two-Hybrid | 50% Saturation | 8 x 10⁻⁹ M | Selaginella moellendorffii | [9] |

| GA₄ and OsGID1 | Isothermal Titration Calorimetry | Dissociation Constant (Kd) | 5.16 x 10⁻⁷ M | Oryza sativa (Rice) | [4] |

| GID1 and DELLA | Yeast Two-Hybrid | GA₄ concentration for 50% interaction | ~10⁻⁸ M | Selaginella moellendorffii | [9] |

| MBP-RGA Degradation | Cell-Free Assay | Half-life | ~30 min | Arabidopsis thaliana | [3] |

| MBP-GAI Degradation | Cell-Free Assay | Half-life | ~60 min | Arabidopsis thaliana | [3] |

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

The Yeast Two-Hybrid system is a powerful technique to study protein-protein interactions in vivo.[10][11] The interaction between GID1 and DELLA is GA-dependent, which can be demonstrated using this assay.

Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., GID1) is fused to the BD, and the "prey" protein (e.g., DELLA) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, lacZ).

Detailed Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence of GID1 into a GAL4-BD vector (e.g., pGBKT7).

-

Clone the full-length coding sequence of a DELLA protein (e.g., RGA) into a GAL4-AD vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform the BD-GID1 and AD-DELLA constructs into a suitable yeast strain (e.g., AH109 or Y2H Gold).

-

Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp-Leu) to select for yeast cells containing both plasmids.

-

-

Interaction Assay:

-

Grow the co-transformed yeast colonies in liquid SD/-Trp-Leu medium.

-

Spot serial dilutions of the yeast culture onto selective media:

-

SD/-Trp-Leu (control for growth).

-

SD/-Trp-Leu-His (low-stringency selection for interaction).

-

SD/-Trp-Leu-His-Ade (high-stringency selection for interaction).

-

-

Prepare two sets of selective plates: one with and one without a specific concentration of this compound (e.g., 10 µM GA₃).

-

Incubate the plates at 30°C for 3-5 days.

-

-

β-Galactosidase Assay (Quantitative):

-

Grow liquid cultures of the co-transformed yeast in SD/-Trp-Leu medium with and without GA.

-

Perform a liquid β-galactosidase assay using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) or CPRG (chlorophenol red-β-D-galactopyranoside).

-

Measure the absorbance at the appropriate wavelength to quantify the strength of the interaction.

-

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-IP is used to study protein-protein interactions in their native cellular environment. This protocol is designed to demonstrate the in vivo interaction between GID1 and DELLA proteins.

Principle: An antibody specific to a "bait" protein (e.g., a tagged GID1) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., DELLA) is bound to the bait, it will also be pulled down. The presence of the prey protein is then detected by western blotting.

Detailed Methodology:

-

Plant Material:

-

Use transgenic Arabidopsis thaliana plants co-expressing tagged versions of GID1 (e.g., 35S:GID1-HA) and DELLA (e.g., 35S:DELLA-myc).

-

-

Protein Extraction:

-

Harvest plant tissue (e.g., seedlings) and grind to a fine powder in liquid nitrogen.

-

Resuspend the powder in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein extract).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

-

Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-HA antibody) for 2-4 hours at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by gentle centrifugation.

-

Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Perform a western blot analysis using an antibody against the prey protein's tag (e.g., anti-myc antibody) to detect the co-immunoprecipitated DELLA protein. An antibody against the bait's tag should also be used to confirm the immunoprecipitation.

-

Cell-Free Degradation Assay

This assay recapitulates the GA-induced degradation of DELLA proteins in vitro, allowing for the study of the biochemical requirements of this process.[3][12]

Principle: A protein extract containing the necessary cellular machinery (E1, E2, E3 enzymes, proteasome) is incubated with a purified, tagged DELLA protein. The degradation of the DELLA protein over time is monitored by western blotting.

Detailed Methodology:

-

Preparation of Cell-Free Extract:

-

Grow Arabidopsis thaliana cell suspension cultures or seedlings.

-

Harvest and grind the tissue in liquid nitrogen.

-

Resuspend the powder in degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10 mM NaCl, 10 mM ATP).

-

Centrifuge at high speed to pellet debris and collect the supernatant.

-

-

Preparation of Substrate:

-

Express and purify a recombinant, tagged DELLA protein (e.g., MBP-RGA) from E. coli.

-

-

Degradation Reaction:

-

Set up reactions containing the cell-free extract, purified DELLA protein, and ATP.

-

For GA-dependent degradation, add a specific concentration of GA₃ (e.g., 100 µM).

-

As a negative control, include a reaction with a proteasome inhibitor (e.g., 50 µM MG132).

-

Incubate the reactions at room temperature.

-

-

Analysis:

-

Take aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the samples by SDS-PAGE and western blotting using an antibody against the tag of the DELLA protein (e.g., anti-MBP).

-

Quantify the band intensities to determine the rate of degradation.

-

Conclusion and Future Directions

The elucidation of the role of DELLA proteins in this compound signal transduction represents a significant advancement in our understanding of plant growth regulation. The GA-GID1-DELLA signaling module serves as a central hub for integrating developmental and environmental cues to modulate plant architecture and life cycle transitions. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical pathway.

Future research will likely focus on several key areas. A deeper understanding of the tissue- and cell-type-specific regulation of DELLA protein activity will be crucial. The identification and characterization of novel interacting partners of DELLA proteins will undoubtedly uncover new layers of regulatory complexity and crosstalk with other signaling pathways. Furthermore, the development of high-throughput screening assays based on the principles outlined here will facilitate the discovery of small molecules that can modulate DELLA protein stability or interactions, opening up new avenues for the development of next-generation plant growth regulators and potentially novel therapeutic agents for human diseases where related pathways are implicated. The continued application of quantitative and systems biology approaches will be essential to unravel the dynamic and multifaceted nature of the DELLA-mediated regulatory network.

References

- 1. Gibberellin Signaling: A Theme and Variations on DELLA Repression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.nau.edu [www2.nau.edu]

- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Using the Yeast Two-Hybrid System to Identify Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Biochemical insights on degradation of Arabidopsis DELLA proteins gained from a cell-free assay system - PubMed [pubmed.ncbi.nlm.nih.gov]

GID1 as a Soluble Gibberellin Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins (GAs) are diterpenoid plant hormones that are critical regulators of growth and development. The perception of the GA signal is mediated by a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). This technical guide provides an in-depth overview of the function of GID1, detailing its mechanism of action, its interaction with DELLA proteins, and its central role in the gibberellin signaling pathway. This document includes quantitative data on binding affinities, detailed experimental protocols for key assays, and visualizations of the signaling cascade to serve as a comprehensive resource for researchers in plant biology and drug development.

The Core Mechanism: GID1-Mediated GA Signaling

The gibberellin signaling pathway is a crucial regulatory system in plants, controlling processes such as seed germination, stem elongation, and flowering.[1][2] At the heart of this pathway lies a de-repression mechanism involving three key components: the soluble receptor GID1, the growth-repressing DELLA proteins, and the SCF E3 ubiquitin ligase complex.[3][4][5][6]

In the absence of gibberellin, DELLA proteins, which are nuclear transcriptional regulators, actively repress GA-responsive genes, thereby restricting growth.[3][4] When bioactive GAs are present, they bind to the GID1 receptor.[4][5] This binding induces a conformational change in GID1, which then promotes a high-affinity interaction with the N-terminal region of a DELLA protein.[3][5][7] The formation of this stable GA-GID1-DELLA ternary complex is the pivotal event in GA signaling.[5][8]

The GA-GID1-DELLA complex is subsequently recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][6][9][10] This recognition leads to the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[3][11][12] The degradation of DELLA proteins relieves their repressive effect, allowing for the expression of GA-responsive genes and the promotion of plant growth.[12]

Structural Basis of GID1 Function

Crystal structure analyses of GID1 have revealed that it belongs to the hormone-sensitive lipase (B570770) (HSL) family, possessing an α/β-hydrolase fold.[13] A key feature is a flexible N-terminal extension that acts as a "lid" covering the GA-binding pocket.[3] Upon GA binding, this lid closes over the pocket, creating a new hydrophobic surface that is essential for the interaction with DELLA proteins.[3][5] The formation of the GA-GID1-DELLA complex further stabilizes this conformation.[3]

Quantitative Analysis of Molecular Interactions

The interactions between GA, GID1, and DELLA proteins have been quantified using various biochemical techniques, providing insights into the affinity and specificity of these interactions.

| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) | Reference |

| GA₄ and OsGID1 | Rice | Yeast Two-Hybrid | ~8 x 10⁻⁹ M | [4] |

| GA₄ and AtGID1a | Arabidopsis | In vitro pull-down | High Affinity (qualitative) | [10] |

| GA₄ and AtGID1b | Arabidopsis | In vitro pull-down | High Affinity (qualitative) | [14] |

| GA₄ and AtGID1c | Arabidopsis | In vitro pull-down | Moderate Affinity (qualitative) | [14] |

| GA-GID1 and DELLA | Arabidopsis | Yeast Three-Hybrid | Interaction Enhanced | [10] |

Key Experimental Protocols

The elucidation of the GID1-mediated signaling pathway has been made possible through a variety of in vitro and in vivo experimental techniques. Detailed protocols for three key assays are provided below.

Yeast Two-Hybrid (Y2H) Assay for GA-Dependent GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 and DELLA proteins in a cellular context.

-

Principle: The GAL4 transcription factor is split into a DNA-binding domain (BD) and an activation domain (AD). GID1 is fused to the BD and a DELLA protein is fused to the AD. Interaction between GID1 and DELLA in the presence of GA brings the BD and AD into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, ADE2, lacZ).

-

Materials:

-

Yeast strain (e.g., Y187 or AH109)

-

pGBKT7 vector (for BD fusion)

-

pGADT7 vector (for AD fusion)

-

Plasmids containing GID1 and DELLA cDNA

-

Synthetic defined (SD) media lacking specific nutrients (e.g., Trp, Leu, His, Ade)

-

Gibberellin (e.g., GA₄)

-

X-α-Gal for blue/white screening

-

-

Procedure:

-

Clone the coding sequence of GID1 into the pGBKT7 vector and the DELLA protein into the pGADT7 vector.

-

Co-transform the yeast strain with the BD-GID1 and AD-DELLA plasmids.

-

Select for transformed yeast on SD/-Leu/-Trp plates.

-

Plate the transformed yeast on selective media (SD/-Leu/-Trp/-His/-Ade) with and without the addition of GA (e.g., 10 µM GA₄).[4]

-

Incubate plates at 30°C for 3-5 days and observe for growth.

-

For quantitative analysis, perform a liquid β-galactosidase assay using ONPG as a substrate.[4]

-

In Vitro Pull-Down Assay

This assay confirms the direct physical interaction between GID1 and DELLA proteins in a cell-free system.

-

Principle: A recombinant GID1 protein is tagged (e.g., with GST or His) and immobilized on affinity beads. This "bait" is then incubated with a cell lysate or purified "prey" protein (DELLA). If the proteins interact, the prey protein will be "pulled down" with the bait and can be detected by immunoblotting.

-

Materials:

-

Expression vectors for tagged GID1 (e.g., pGEX for GST-GID1) and DELLA.

-

E. coli strain for protein expression (e.g., BL21).

-

Affinity beads (e.g., Glutathione-Sepharose for GST).

-

Binding and wash buffers.

-

SDS-PAGE and immunoblotting reagents.

-

Antibody against the DELLA protein or its tag.

-

-

Procedure:

-

Express and purify the GST-GID1 fusion protein from E. coli.

-

Immobilize the GST-GID1 on Glutathione-Sepharose beads.

-

Prepare a cell lysate containing the DELLA protein or use purified DELLA protein.

-

Incubate the immobilized GST-GID1 with the DELLA-containing lysate in the presence or absence of GA.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and immunoblotting using an anti-DELLA antibody.[10]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[15][16]

-

Principle: One molecule (ligand, e.g., GID1) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., DELLA) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[16]

-

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., EDC/NHS).

-